molecular formula C14H13NO2S B215088 Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR

Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR

Cat. No.: B215088
M. Wt: 259.33 g/mol
InChI Key: CGLOBYLTIKHPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the 2-position of the pyridine ring is replaced by a benzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is extracted using an organic solvent like chloroform. The crude product is then purified by column chromatography to obtain the desired compound .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to improve yield and purity. The use of solid catalysts such as MoO3/SiO2 has been reported to enhance the esterification process, providing higher yields and better efficiency . The reaction conditions are typically mild, and the process is designed to be safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinate can be reduced to an amine.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR involves its ability to act as a vasodilator. It promotes the release of prostaglandin D2, which leads to the dilation of peripheral blood capillaries. This enhances local blood flow at the site of application, providing relief from muscle and joint pain . The compound’s molecular targets include the prostaglandin receptors and the pathways involved in vasodilation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets more effectively.

Properties

IUPAC Name

methyl 2-benzylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOBYLTIKHPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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